Episarsasapogenin
Overview
Description
Episarsasapogenin is a steroidal sapogenin, a type of natural product derived from plants. It is a spirostanol compound, which means it has a spiroketal structure. This compound is closely related to sarsasapogenin, another well-known sapogenin. This compound is found in various plant species, particularly those belonging to the Liliaceae and Dioscoreaceae families. It has garnered significant interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Episarsasapogenin can be synthesized through several methods, including the reduction of sarsasapogenone. One common approach involves the stereospecific reduction of a 3-keto, 5-beta-H steroidal sapogenin using hindered organoborane or organo-aluminium hydride . This method ensures the selective formation of this compound with high stereochemical purity.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of sarsasapogenin from plant sources, followed by chemical modification. The extraction process includes the use of solvents such as ethanol to isolate sarsasapogenin from plant materials like the rhizomes of Anemarrhena asphodeloides . Subsequent chemical reactions, including reduction and purification steps, yield this compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Episarsasapogenin undergoes various chemical reactions, including:
Oxidation: Conversion to sarsasapogenone through oxidation using reagents like chromium trioxide.
Reduction: Stereospecific reduction to form this compound from sarsasapogenone.
Substitution: Introduction of functional groups at specific positions on the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hindered organoborane or organo-aluminium hydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: Sarsasapogenone.
Reduction: this compound.
Substitution: Functionalized derivatives of this compound.
Scientific Research Applications
Episarsasapogenin has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Industry: Utilized in the production of steroidal drugs and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of episarsasapogenin involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activities and influence cellular signaling pathways. For example, this compound has been shown to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease . This inhibition occurs through the suppression of beta-cleavage of amyloid precursor protein, thereby reducing the formation of amyloid-beta peptides.
Comparison with Similar Compounds
Sarsasapogenin: Differentiated by its trans-linkage between rings A and B.
Smilagenin: An epimer of sarsasapogenin with a different configuration at carbon-25.
Dihydrosarsasapogenin: A reduced form of sarsasapogenin with a terminal hydroxyl group.
Episarsasapogenin’s unique stereochemistry and specific biological activities make it a valuable compound for further research and potential therapeutic applications.
Biological Activity
Episarsasapogenin, a steroidal sapogenin derived from sarsasapogenin, has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is structurally related to other steroidal sapogenins, which are known for their diverse biological activities. It is synthesized through the metabolism of diosgenin and yamogenin saponins in ruminants, particularly sheep, where it is found in the biliary system as a glucuronide calcium salt . Its chemical structure allows it to interact with various biological systems, leading to multiple pharmacological effects.
Pharmacological Activities
This compound exhibits a range of biological activities that can be categorized as follows:
- Anticancer Activity : Similar to its precursor sarsasapogenin, this compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis (programmed cell death) in cancer cells such as HepG2 (human liver cancer cells), characterized by increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction .
- Anti-inflammatory Effects : The compound has been reported to alleviate inflammation in various models. For instance, it inhibits lipopolysaccharide (LPS)-induced inflammatory responses in macrophages .
- Neuroprotective Effects : Research suggests that this compound may improve cognitive functions by enhancing neuroglial capacity for amyloid-beta (Aβ) clearance and exerting anti-inflammatory effects in neurodegenerative conditions .
The mechanisms through which this compound exerts its effects are multifaceted:
- Induction of Apoptosis : In HepG2 cells, this compound triggers apoptosis through ROS generation leading to mitochondrial dysfunction. This process is marked by chromatin condensation and cell shrinkage observed under electron microscopy .
- Modulation of Amyloid Precursor Protein (APP) Processing : In neuronal models, this compound has been shown to influence APP processing, leading to decreased production of Aβ42, a peptide associated with Alzheimer's disease .
- Inhibition of Inflammatory Pathways : The compound reduces the expression of pro-inflammatory cytokines and mediators in macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects on various cancer cell lines . The IC50 values for specific cell lines indicate its potency as an anticancer agent.
- Neuroprotective Studies : In experiments involving Neuro-2A neuroblastoma cells, episodic treatment with this compound led to a reduction in Aβ42 levels by approximately 55% at concentrations around 100 µM, showcasing its potential for Alzheimer's disease intervention .
Data Summary Table
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1, 470-01-9, 470-03-1, 126-19-2 | |
Record name | Tigogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC232021 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231816 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sarsasapogenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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